N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-fluorobenzyl)oxalamide is classified as an organic compound with the molecular formula and a molecular weight of approximately 343.4 g/mol. The compound features a dimethylamino group attached to a phenyl ring connected to a propyl chain, along with an oxalamide linkage to a fluorobenzyl group. It is identified by the CAS number 954242-13-8 and is primarily used in research settings for its biochemical properties and potential therapeutic applications .
The synthesis of N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-fluorobenzyl)oxalamide typically involves several steps:
The molecular structure of N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-fluorobenzyl)oxalamide can be represented as follows:
The compound's structure can be visualized using SMILES notation: CN(C)c1ccc(CCCNC(=O)C(=O)Nc2ccc(F)cc2)cc1
.
N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-fluorobenzyl)oxalamide can participate in several types of chemical reactions:
The mechanism of action for N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-fluorobenzyl)oxalamide involves its interaction with specific biological targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to downstream effects that could influence cellular processes or therapeutic outcomes.
The unique structural features, particularly the fluorine atom and the dimethylamino group, may enhance binding affinity and specificity towards certain receptors or enzymes involved in disease pathways.
The physical and chemical properties of N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-fluorobenzyl)oxalamide include:
These properties are critical for understanding the behavior of the compound in various environments and its potential applications in research .
N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-fluorobenzyl)oxalamide has diverse applications across several scientific fields:
CAS No.: 79982-94-8
CAS No.: 334-20-3
CAS No.: 14932-42-4
CAS No.: 82-71-3
CAS No.: 13441-54-8
CAS No.: 919005-14-4